molecular formula C26H24F2N4O B2930627 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171604-01-5

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2930627
CAS RN: 1171604-01-5
M. Wt: 446.502
InChI Key: VBUYKGUAYAMSEJ-UHFFFAOYSA-N
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Description

The compound (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is linked to a piperazine unit and a difluorophenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been described, involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum of a related compound showed peaks corresponding to NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom. The 1H NMR spectrum provided information about the chemical shifts of various protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the IR and NMR spectra provide information about the functional groups present in the molecule and their chemical environment .

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives have been widely studied for their antimicrobial properties. The benzimidazole moiety, in particular, is known to interfere with the biosynthesis of nucleic acids in microorganisms, making it a potent component in the development of new antimicrobial agents . This compound could be explored for its efficacy against a range of bacterial and fungal pathogens.

Anticancer Therapeutics

The structural complexity of this compound, including the benzimidazole and piperazine rings, may interact with various biological targets, such as DNA or proteins involved in cancer cell proliferation. Research into similar compounds has shown potential in treating different types of cancers, including Hodgkin’s disease .

Anti-Inflammatory Applications

Compounds containing imidazole rings have been reported to exhibit anti-inflammatory activities. This can be attributed to their ability to modulate the production of inflammatory cytokines or inhibit enzymes involved in the inflammatory process .

Antiviral Research

The imidazole ring is a common feature in many antiviral drugs. It can be incorporated into compounds that target viral replication enzymes or proteins, offering a pathway for the development of novel antiviral medications .

Neurological Disorders

Benzimidazole derivatives have shown promise in the treatment of neurological disorders. They can act on central nervous system targets, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .

Cardiovascular Drug Development

The piperazine moiety is known to possess cardiovascular properties, such as vasodilation. When combined with the benzimidazole ring, it could lead to the development of new drugs for treating hypertension and other cardiovascular diseases .

Antidiabetic Agents

Research has indicated that imidazole derivatives can play a role in antidiabetic drug development. They may influence insulin release or have an effect on glucose metabolism, which can be beneficial for managing diabetes .

Gastrointestinal Treatments

The benzimidazole component is structurally similar to drugs like omeprazole and pantoprazole, which are used to treat gastrointestinal disorders like acid reflux and peptic ulcers. This suggests potential applications in developing new treatments for these conditions .

properties

IUPAC Name

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N4O/c27-21-11-10-20(16-22(21)28)26(33)31-14-12-30(13-15-31)18-25-29-23-8-4-5-9-24(23)32(25)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYKGUAYAMSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone

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